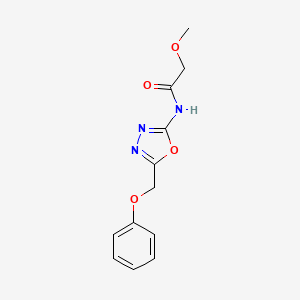

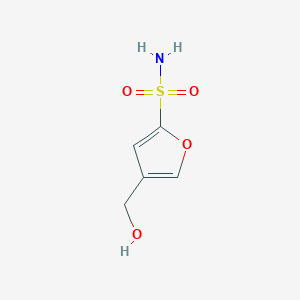

4-(Hydroxymethyl)furan-2-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthesis of 2-Sulfonylbenzo[b]furans

4-(Hydroxymethyl)furan-2-sulfonamide serves as a precursor in the synthesis of 2-sulfonylbenzo[b]furans, a compound class of interest in organic chemistry for their potential use in materials science and as pharmacophores in drug development. The copper/silver-mediated cascade reactions from trans-2-hydroxycinnamic acids and sodium sulfinates, facilitated by 4-(Hydroxymethyl)furan-2-sulfonamide, allow for efficient construction of these molecules under mild conditions, showcasing a novel synthetic route that expands the toolbox for chemists designing complex molecules (Li & Liu, 2014).

Environmental Degradation Studies

Research on the environmental degradation of sulfonamides, including studies on their oxidative cleavage under acidic conditions, often utilizes structurally related compounds like 4-(Hydroxymethyl)furan-2-sulfonamide for comparative analysis. These studies are critical for understanding the fate of sulfonamide antibiotics in the environment and for developing strategies to mitigate their impact on antibiotic resistance. For instance, sulfonated graphene oxide has been investigated for its effectiveness in catalyzing the conversion of related furanic compounds into biofuels, indicating the potential for remediation and conversion technologies (Antunes et al., 2014).

Inhibitor Design and Drug Development

Derivatives of 4-(Hydroxymethyl)furan-2-sulfonamide have been explored as inhibitors for enzymes like carbonic anhydrase, which play significant roles in various physiological processes. These studies contribute to the development of new therapeutic agents by identifying compounds with potential inhibitory effects on target enzymes, demonstrating the importance of furan sulfonamides in drug discovery and medicinal chemistry (Gündüzalp et al., 2016).

Corrosion Inhibition

The application of 4-(Hydroxymethyl)furan-2-sulfonamide derivatives in the field of corrosion science highlights its versatility. For example, its derivatives have been tested as corrosion inhibitors for metals in acidic environments, showcasing their potential in protecting industrial equipment and infrastructure from degradation (Sappani & Karthikeyan, 2014).

Orientations Futures

Furan derivatives, including 4-(Hydroxymethyl)furan-2-sulfonamide, have potential applications in the synthesis of bio-based materials . The synthesis of functional HMF derivatives from commercially-available furfural derivatives provides a new way to transform condensed furanics to value-added hydrocarbon fuels .

Propriétés

IUPAC Name |

4-(hydroxymethyl)furan-2-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO4S/c6-11(8,9)5-1-4(2-7)3-10-5/h1,3,7H,2H2,(H2,6,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXJIRFLONQEFRF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC=C1CO)S(=O)(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Hydroxymethyl)furan-2-sulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]pentanoic acid](/img/structure/B2385647.png)

![7-Methylbenzo[b]thiophene-2-carboxylic acid](/img/structure/B2385648.png)

![2-[(3-bromobenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2385653.png)

![2-[(2-Fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid](/img/structure/B2385655.png)

![2-[4-chloro-2-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy]-N-(4-fluorophenyl)acetamide](/img/structure/B2385660.png)